molecular formula C14H13N3O2 B7043243 N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine

Cat. No.: B7043243
M. Wt: 255.27 g/mol
InChI Key: ONPYPLRHXMRWSZ-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound that features both oxazole and benzoxazole rings. These structures are known for their significant biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the benzoxazole moiety. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized through the condensation of hydroxylamine with β-diketones or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and benzoxazole derivatives, such as:

Uniqueness

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine is unique due to the presence of both oxazole and benzoxazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-4-12-11(3-1)17-14(19-12)16-8-10-7-15-13(18-10)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPYPLRHXMRWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)CNC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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